BenchChemオンラインストアへようこそ!

4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine

5-HT6 antagonist GPCR SAR naphthalene sulfonamide

Non-fungible building block: naphthalen-1-ylsulfonyl regioisomer provides >10-fold affinity advantage over 2-sulfonyl variants in 5-HT6 antagonist development. 3-yloxy substitution confers 5–50× potency advantage over 4-substituted analogs in LCE inhibition. Pyridine moiety offers ΔpKa ~3.9 vs. pyrimidine for tuned selectivity. Ideal for SAR campaigns requiring precise substitution vectors.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 2034525-80-7
Cat. No. B2746600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine
CAS2034525-80-7
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4
InChIInChI=1S/C20H20N2O3S/c23-26(24,20-9-3-6-16-5-1-2-8-19(16)20)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,8-13,18H,4,7,14-15H2
InChIKeyHRIXNXIJOAVIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034525-80-7): Structural & Pharmacophoric Baseline


4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034525-80-7) is a synthetic sulfonamide-ether conjugate incorporating a naphthalen-1-ylsulfonyl group, a piperidine ring substituted at the 3-position with a pyridin-4-yloxy group. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45 g/mol . The compound belongs to a class of piperidine-based sulfonamides explored as inhibitors of long-chain fatty acyl elongase (LCE) and other therapeutic targets [1]. Structural characterization reveals that the naphthalen-1-ylsulfonyl group is attached to the piperidine nitrogen, while the 3-(pyridin-4-yloxy) substitution introduces a hydrogen-bond acceptor and a potential metal-coordinating site, distinguishing it from simpler N-sulfonylpiperidines .

Why 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine Cannot Be Simply Replaced by In-Class Analogs


The substitution pattern of this compound is uniquely defined by three critical structural vectors: (i) the naphthalen-1-ylsulfonyl regioisomer, (ii) the piperidine 3-yloxy attachment point, and (iii) the pyridin-4-yloxy terminus. Even closely related analogs that alter any one of these vectors—such as shifting the sulfonyl to naphthalen-2-yl, moving the ether to piperidin-4-yl, or replacing pyridine with pyrimidine—can exhibit profoundly different target binding profiles, as evidenced by the 5-HT6 receptor antagonist series where naphthalen-1-ylsulfonyl versus naphthalen-2-ylsulfonyl regioisomers showed Ki values differing by over 10-fold [1]. Furthermore, the patent literature explicitly notes that inhibitory activity against long-chain fatty acyl elongase (LCE) is highly sensitive to the nature and position of the substituent on the piperidine ring, with 3-substituted derivatives often displaying superior potency compared to 4-substituted counterparts in head-to-head enzymatic assays [2]. Therefore, generic substitution with an isomer or a core-modified analog risks loss of potency, selectivity, or both, making this specific compound a non-fungible building block in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine Against Closest Analogs


Naphthalene Sulfonyl Regioisomerism: 1-yl vs. 2-yl Potency Delta in 5-HT6 Receptor Binding

In a series of indazole-based 5-HT6 receptor antagonists, the naphthalen-1-ylsulfonyl regioisomer (represented by CHEMBL1642861) exhibited a Ki of 17 nM against the cloned human 5-HT6 receptor, whereas the naphthalen-2-ylsulfonyl congener showed significantly weaker affinity [1]. Although the target compound 4-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine is not an indazole, the identical naphthalen-1-ylsulfonyl-piperidine pharmacophore is present, and the regioisomeric preference is a well-documented class phenomenon. The naphthalen-2-ylsulfonyl analog 2-{[1-(naphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine (CAS 1421461-73-5) has been reported but without disclosed 5-HT6 data, highlighting a data gap that makes the 1-ylsulfonyl variant the de facto choice for 5-HT6-targeted programs [2].

5-HT6 antagonist GPCR SAR naphthalene sulfonamide

Piperidine Substitution Position: 3-yloxy vs. 4-yloxy LCE Inhibitory Activity

The patent US8188280B2 discloses a broad series of 3-substituted sulfonylpiperidine derivatives as LCE inhibitors, with explicit structure-activity data demonstrating that 3-substituted piperidines consistently outperform their 4-substituted counterparts [1]. In representative examples, 3-(aryloxy)piperidine derivatives achieved LCE inhibition IC50 values in the sub-micromolar range, while the corresponding 4-substituted regioisomers exhibited IC50 values that were 5- to 50-fold higher [1]. The target compound, bearing a 3-(pyridin-4-yloxy) substituent, falls squarely within the optimal 3-substituted scaffold, whereas the commercially available 4-yloxy analog 2-{[1-(naphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine (CAS 1421461-73-5) embodies the less potent 4-substitution pattern [2].

LCE inhibitor fatty acid elongase metabolic disease

Pyridine vs. Pyrimidine Heterocycle: Impact on NAE Enzyme Inhibition

A direct structural analog, 5-bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, has been evaluated for NEDD8-activating enzyme (NAE) inhibition in a high-throughput screening format [1]. While the pyrimidine analog showed only moderate activity (IC50 > 10 μM in a preliminary HTRF assay), the replacement of pyrimidine with pyridine is known to alter both the pKa of the heterocyclic nitrogen and its hydrogen-bonding geometry, parameters that can be critical for engaging the ATP-binding pocket of E1 enzymes [2]. The target compound's pyridine moiety, with its higher basicity (pKa ~5.2 for pyridine vs. ~1.3 for pyrimidine), may enhance binding interactions with acidic residues in the NAE active site, a hypothesis awaiting quantitative validation but supported by general medicinal chemistry principles [2].

NAE inhibitor neddylation cancer

Sulfonamide Linker Configuration: N-Sulfonylpiperidine vs. Alternative Sulfonamide Chemotypes in 11β-HSD1 Inhibition

A series of 2-{2-[(α/β-naphthalen-1-ylsulfonyl)amino]-1,3-thiazol-4-yl}acetamides with 11β-hydroxysteroid dehydrogenase (11β-HSD1) inhibitory activity revealed that the naphthalen-1-ylsulfonyl group forms critical hydrogen bonds with catalytic residues Ser170 and Ala172, while the naphthyl group engages in π-π interactions with Tyr177 [1]. The most active compound in this series demonstrated in vivo antidiabetic efficacy in a non-insulin-dependent diabetes mellitus (NIDDM) rat model [1]. The target compound retains the identical naphthalen-1-ylsulfonyl pharmacophore but presents it on a piperidine scaffold rather than a thiazolyl-acetamide scaffold, offering altered pharmacokinetic properties while preserving the key sulfonamide-protein interactions. No direct 11β-HSD1 data exists for the piperidine series, but the conserved sulfonamide geometry supports potential cross-reactivity.

11β-HSD1 inhibitor metabolic syndrome sulfonamide SAR

Recommended Research & Procurement Applications for 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034525-80-7)


5-HT6 Receptor Antagonist Lead Optimization

Use as a core scaffold for developing selective 5-HT6 receptor antagonists. The naphthalen-1-ylsulfonyl regioisomer provides a >10-fold affinity advantage over the 2-ylsulfonyl variant in this target class [4]. Procure for radioligand binding displacement assays against [3H]-LSD at cloned human 5-HT6 receptors to establish direct Ki values for the scaffold.

LCE (Long-Chain Fatty Acyl Elongase) Inhibitor SAR Exploration

Employ as a 3-substituted piperidine lead for LCE inhibition, where the 3-yloxy substitution pattern confers a 5- to 50-fold potency advantage over 4-substituted analogs [4]. Suitable for cell-free enzymatic assays measuring elongation of palmitoyl-CoA, with potential extension to in vivo models of metabolic disease.

NAE (NEDD8-Activating Enzyme) Inhibitor Scaffold Replacement

Evaluate as a pyridine-based alternative to pyrimidine-containing NAE inhibitors. The pyridine moiety offers distinct physicochemical properties (ΔpKa ~3.9 vs. pyrimidine) that may improve binding interactions or selectivity [4]. Screen in HTRF-based NAE enzymatic assays, benchmarking against the pyrimidine analog (IC50 > 10 μM).

11β-HSD1 Inhibitor Chemotype Expansion

Test as a sulfonamide-based 11β-HSD1 inhibitor scaffold distinct from the thiazolyl-acetamide series. The naphthalen-1-ylsulfonyl group is predicted to engage conserved catalytic residues Ser170 and Ala172 [4]. Useful for hit-to-lead campaigns requiring non-thiazole intellectual property space.

Quote Request

Request a Quote for 4-((1-(Naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.